molecular formula C12H14BrIN2O B8163130 (3-Bromo-5-iodophenyl)(4-methylpiperazin-1-yl)methanone

(3-Bromo-5-iodophenyl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B8163130
M. Wt: 409.06 g/mol
InChI Key: AAENOXKSXUZYCH-UHFFFAOYSA-N
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Description

(3-Bromo-5-iodophenyl)(4-methylpiperazin-1-yl)methanone is a complex organic compound characterized by the presence of bromine, iodine, and a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-iodophenyl)(4-methylpiperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the phenyl ring substituted with bromine and iodineCommon reagents used in these reactions include halogenating agents and piperazine derivatives .

Industrial Production Methods

Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-iodophenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Halogenating Agents: For substitution reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

    Catalysts: For coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .

Scientific Research Applications

(3-Bromo-5-iodophenyl)(4-methylpiperazin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Bromo-5-iodophenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to the compound’s observed effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-5-chlorophenyl)(4-methylpiperazin-1-yl)methanone
  • (3-Bromo-5-fluorophenyl)(4-methylpiperazin-1-yl)methanone
  • (3-Bromo-5-methylphenyl)(4-methylpiperazin-1-yl)methanone

Uniqueness

(3-Bromo-5-iodophenyl)(4-methylpiperazin-1-yl)methanone is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

(3-bromo-5-iodophenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrIN2O/c1-15-2-4-16(5-3-15)12(17)9-6-10(13)8-11(14)7-9/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAENOXKSXUZYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=CC(=C2)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-bromo-5-iodo-benzoic acid (5.0 g, 15.3 mmol) in 100 mL of thionyl chloride was heated under reflux for 2 h. The reaction mixture was cooled to room temperature and concentrated under reduced pressure. The resulting solid was then dissolved in 100 mL of CH2Cl2. N-Methyl-piperazine (2.5 mL, 22.9 mmol) and DIPEA (5.3 mL, 30.6 mmol) were added and the reaction mixture was stirred at room temperature for 3 h. The resulting solution was concentrated under reduced pressure and the crude material was purified by column chromatography (Isco™ 330 g) using 20% MeOH/EtOAc as eluting solvent to afford 5 g (80%) of (3-bromo-5-iodo-phenyl)-(4-methyl-piperazin-1-yl)-methanone as a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
5.3 mL
Type
reactant
Reaction Step Two

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